molecular formula C14H20ClNO3 B1397297 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride CAS No. 1220037-75-1

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride

Cat. No.: B1397297
CAS No.: 1220037-75-1
M. Wt: 285.76 g/mol
InChI Key: IKEMRDCJOGWIQI-UHFFFAOYSA-N
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Description

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3. It is a derivative of piperidine and benzoate, and it is commonly used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride, as well as instructions for handling, storage, and first aid measures . It’s important to consult the SDS or similar resources for safe handling practices.

Biochemical Analysis

Biochemical Properties

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as esterases and proteases. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby impacting cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Additionally, the compound may influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function may include alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm. Toxic effects at high doses may include organ damage, metabolic disturbances, and behavioral changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in different tissues. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific compartments. The localization and accumulation of the compound can influence its activity and efficacy in different tissues .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride typically involves the reaction of 4-methoxybenzoic acid with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as nanofiltration and centrifugal filtration to ensure high purity and yield. The use of hydrogen chloride gas is also common in the final steps to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction may produce 4-methoxybenzyl alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride is unique due to its combination of the piperidine and methoxybenzoate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

piperidin-4-ylmethyl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-13-4-2-12(3-5-13)14(16)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEMRDCJOGWIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-75-1
Record name Benzoic acid, 4-methoxy-, 4-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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